Scaffold-Level Target Class Inference from Prokineticin Receptor Patent SAR
The compound's core scaffold falls within the generic Markush structure of Takeda's sulfonyl piperidine derivatives, which are described as prokineticin receptor (PKR1) modulators [1]. In the patent's functional assay (likely a calcium flux or reporter gene assay), the exemplified compounds demonstrated PKR1 antagonism with IC50 values in the nanomolar to low micromolar range, though specific data for the target compound is not disclosed. This provides a class-level inference that the target compound may engage the prokineticin receptor, differentiating it from structurally similar compounds targeting other receptors like SCD1 [2].
| Evidence Dimension | Primary Target Engagement |
|---|---|
| Target Compound Data | Not individually reported in the patent. |
| Comparator Or Baseline | Exemplified compounds in WO2013179024; SCD1 inhibitors from US9102669B2 which use a carbonyl linker |
| Quantified Difference | N/A - No direct comparison available |
| Conditions | Patent-level functional assay (in vitro) |
Why This Matters
Understanding the likely target class (PKR) versus a metabolic target (SCD1) is critical for selecting the correct tool compound for neurobiological or inflammatory disease models.
- [1] Takeda Pharmaceutical Company Limited. Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases. WO2013179024A1, filed May 29, 2013, and published December 5, 2013. View Source
- [2] Janssen Pharmaceutica NV. Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors. US9102669B2, filed December 5, 2012, and issued August 11, 2015. View Source
